Malononitrile, (4-ethoxy-3-methoxybenzylidene)-
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Overview
Description
Malononitrile, (4-ethoxy-3-methoxybenzylidene)- is an organic compound with the molecular formula C13H12N2O2 and a molecular weight of 228.25 g/mol. This compound is characterized by the presence of a benzylidene group substituted with ethoxy and methoxy groups, along with a malononitrile moiety. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Malononitrile, (4-ethoxy-3-methoxybenzylidene)- typically involves the condensation of 4-ethoxy-3-methoxybenzaldehyde with malononitrile. This reaction is often carried out in the presence of a base such as piperidine or pyridine, which acts as a catalyst. The reaction is usually performed under reflux conditions in an appropriate solvent like ethanol or methanol .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Malononitrile, (4-ethoxy-3-methoxybenzylidene)- undergoes various types of chemical reactions, including:
Condensation Reactions: It can participate in Knoevenagel condensation reactions with aldehydes and ketones.
Substitution Reactions: The ethoxy and methoxy groups can undergo nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to form corresponding amines or alcohols.
Common Reagents and Conditions
Bases: Piperidine, pyridine, and sodium ethoxide are commonly used bases.
Solvents: Ethanol, methanol, and dichloromethane are frequently used solvents.
Catalysts: Acidic or basic catalysts can be employed depending on the reaction type.
Major Products Formed
Knoevenagel Condensation: Formation of substituted alkenes.
Nucleophilic Substitution: Formation of substituted benzylidene derivatives.
Reduction: Formation of amines or alcohols.
Scientific Research Applications
Malononitrile, (4-ethoxy-3-methoxybenzylidene)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the preparation of heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Malononitrile, (4-ethoxy-3-methoxybenzylidene)- involves its interaction with various molecular targets. The compound can act as an electrophile in nucleophilic addition reactions, and its benzylidene group can participate in π-π interactions with aromatic systems. These interactions can influence the compound’s biological activity and its ability to modulate specific pathways.
Comparison with Similar Compounds
Similar Compounds
- Malononitrile, (4-benzyloxy-3-methoxybenzylidene)-
- Malononitrile, (4-ethoxybenzylidene)-
- Malononitrile, (3-benzyloxy-4-methoxybenzylidene)-
Uniqueness
Malononitrile, (4-ethoxy-3-methoxybenzylidene)- is unique due to the specific substitution pattern on the benzylidene group, which can influence its reactivity and biological activity. The presence of both ethoxy and methoxy groups provides a distinct electronic environment that can affect the compound’s chemical behavior and interactions.
Properties
IUPAC Name |
2-[(4-ethoxy-3-methoxyphenyl)methylidene]propanedinitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2/c1-3-17-12-5-4-10(7-13(12)16-2)6-11(8-14)9-15/h4-7H,3H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHNNTPFLKFAPCD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C=C(C#N)C#N)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30169250 |
Source
|
Record name | Malononitrile, (4-ethoxy-3-methoxybenzylidene)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30169250 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17229-42-4 |
Source
|
Record name | Malononitrile, (4-ethoxy-3-methoxybenzylidene)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017229424 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Malononitrile, (4-ethoxy-3-methoxybenzylidene)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30169250 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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